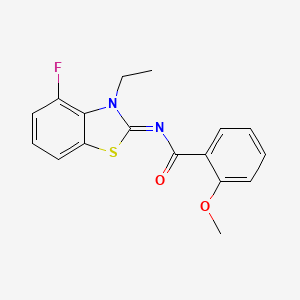

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Description

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a heterocyclic compound featuring a benzothiazole core fused with a 2-methoxybenzamide moiety. The molecule’s structure includes a fluorine atom at the 4-position of the benzothiazole ring and an ethyl group at the 3-position, contributing to its unique electronic and steric properties . This compound has drawn interest in medicinal chemistry due to its structural similarity to bioactive benzothiazole derivatives, which are known for applications in kinase inhibition and receptor targeting .

Properties

IUPAC Name |

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-3-20-15-12(18)8-6-10-14(15)23-17(20)19-16(21)11-7-4-5-9-13(11)22-2/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMILZBDFQEVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide typically involves the reaction of 3-ethyl-4-fluoro-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

- NMR Data : The target compound’s 1H NMR (DMSO-d6) would show distinct aromatic protons for the 4-fluoro-benzothiazole (δ 7.5–8.5 ppm) and methoxybenzamide (δ 3.8 ppm for OCH3), comparable to compound 33’s methoxy signals .

- X-ray Crystallography : Analogues like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide exhibit planar benzamide-thiazole systems, suggesting similar conjugation in the target compound .

Biological Activity

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the formation of the benzothiazole ring followed by substitution reactions to introduce the ethyl and fluoro groups. The characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro evaluations have demonstrated significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A431 (epidermoid) | 1.5 | Induction of apoptosis and cell cycle arrest |

| A549 (lung cancer) | 2.0 | Inhibition of AKT and ERK signaling pathways |

| H1299 (lung cancer) | 1.8 | Decreased migration and proliferation |

These results suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms, including apoptosis induction and disruption of key signaling pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies using RAW264.7 macrophages revealed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 1 μM. This dual action positions it as a promising candidate for therapies targeting both cancer and inflammation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate critical signaling pathways involved in cell survival and inflammation:

- AKT Pathway Inhibition : The compound has been shown to inhibit AKT phosphorylation, leading to decreased cell survival signals.

- ERK Pathway Modulation : By affecting the ERK pathway, it reduces proliferation signals in cancer cells.

- Cytokine Production : The reduction in IL-6 and TNF-α suggests a mechanism where the compound may interfere with NF-kB signaling pathways, commonly activated in inflammatory responses.

Case Studies

A notable case study involved the application of this compound in a xenograft model of lung cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, highlighting its potential efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.